molecular formula C20H26N2O3 B6716271 2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide

2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide

Cat. No.: B6716271
M. Wt: 342.4 g/mol
InChI Key: JRYZHTJSIVDFHN-UHFFFAOYSA-N
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Description

2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide typically involves multiple steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.

    Introduction of the Oxo Group:

    Acetamide Formation: The acetamide moiety is introduced by reacting the isoquinoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Oxan-3-yl Methyl Group: The final step involves the alkylation of the acetamide with 2-propan-2-yloxan-3-yl methyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its isoquinoline core, which is known for various pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving isoquinoline derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It can modulate signaling pathways, gene expression, or metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-oxoisoquinolin-2-yl)acetamide: Lacks the oxan-3-yl methyl group, which may affect its biological activity and chemical reactivity.

    N-(2-propan-2-yloxan-3-yl)methylacetamide: Lacks the isoquinoline core, which is crucial for its pharmacological properties.

Uniqueness

2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide is unique due to the combination of the isoquinoline core and the oxan-3-yl methyl group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-14(2)19-16(7-5-11-25-19)12-21-18(23)13-22-10-9-15-6-3-4-8-17(15)20(22)24/h3-4,6,8-10,14,16,19H,5,7,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYZHTJSIVDFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCCO1)CNC(=O)CN2C=CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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